molecular formula C9H14ClNO2 B563292 (R)-Phenylephrine-d3 Hydrochloride CAS No. 1217858-50-8

(R)-Phenylephrine-d3 Hydrochloride

Cat. No.: B563292
CAS No.: 1217858-50-8
M. Wt: 206.684
InChI Key: OCYSGIYOVXAGKQ-SSUNAKLMSA-N
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Description

®-Phenylephrine-d3 Hydrochloride is a deuterated form of ®-Phenylephrine Hydrochloride, a synthetic compound commonly used as a decongestant and vasoconstrictor. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound. This compound is an alpha-1 adrenergic receptor agonist, which means it primarily acts on alpha-1 adrenergic receptors to induce vasoconstriction and increase blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Phenylephrine-d3 Hydrochloride typically involves the incorporation of deuterium atoms into the phenylephrine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a palladium catalyst under a hydrogen atmosphere .

Industrial Production Methods

Industrial production of ®-Phenylephrine-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. High-performance liquid chromatography (HPLC) is commonly used for the purification and validation of the final product .

Chemical Reactions Analysis

Types of Reactions

®-Phenylephrine-d3 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-Phenylephrine-d3 Hydrochloride can yield phenylacetaldehyde or phenylacetic acid .

Scientific Research Applications

®-Phenylephrine-d3 Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.

    Biology: Employed in studies involving adrenergic receptors to understand their role in physiological processes.

    Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of phenylephrine in the body.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

®-Phenylephrine-d3 Hydrochloride exerts its effects by binding to alpha-1 adrenergic receptors on vascular smooth muscle cells. This binding activates the Gq protein-coupled receptor pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium ions from the sarcoplasmic reticulum, resulting in muscle contraction and vasoconstriction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Phenylephrine-d3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool for studying the pharmacokinetics and dynamics of phenylephrine .

Properties

IUPAC Name

3-[(1R)-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYSGIYOVXAGKQ-SSUNAKLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC[C@@H](C1=CC(=CC=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217858-50-8
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217858-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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